molecular formula C42H45N2P B14903897 4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)

4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)

Cat. No.: B14903897
M. Wt: 608.8 g/mol
InChI Key: JIHZLVKSDUZUTP-UHFFFAOYSA-N
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Description

4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is a complex organic compound that features a biphenyl core substituted with dicyclohexylphosphanyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a bromobiphenyl derivative and a boronic acid.

    Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with dicyclohexylphosphine.

    Attachment of Indole Groups: The indole groups are attached through a nucleophilic substitution reaction, where the biphenyl core reacts with 1-methyl-1H-indole under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole groups can participate in electrophilic substitution reactions, while the phosphanyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) involves its role as a ligand in catalytic processes. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations, including cross-coupling and cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is unique due to the presence of indole groups, which impart additional biological activity and potential applications in medicinal chemistry. This distinguishes it from other phosphine ligands that lack such functional groups.

Properties

Molecular Formula

C42H45N2P

Molecular Weight

608.8 g/mol

IUPAC Name

[2-[2,6-bis(1-methylindol-4-yl)phenyl]phenyl]-dicyclohexylphosphane

InChI

InChI=1S/C42H45N2P/c1-43-28-26-34-32(19-12-23-39(34)43)36-21-11-22-37(33-20-13-24-40-35(33)27-29-44(40)2)42(36)38-18-9-10-25-41(38)45(30-14-5-3-6-15-30)31-16-7-4-8-17-31/h9-13,18-31H,3-8,14-17H2,1-2H3

InChI Key

JIHZLVKSDUZUTP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3=C(C(=CC=C3)C4=C5C=CN(C5=CC=C4)C)C6=CC=CC=C6P(C7CCCCC7)C8CCCCC8

Origin of Product

United States

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